2-Ethylhexanamide

Catalog No.
S574323
CAS No.
4164-92-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexanamide

CAS Number

4164-92-5

Product Name

2-Ethylhexanamide

IUPAC Name

2-ethylhexanamide

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10)

InChI Key

GMORVOQOIHISPT-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)N

Synonyms

2-ethylhexanamide, ethylbutylacetamide

Canonical SMILES

CCCCC(CC)C(=O)N

The exact mass of the compound 2-Ethylhexanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexanamide is a branched primary aliphatic amide characterized by an eight-carbon backbone with an ethyl substitution at the alpha position. Exhibiting a boiling point of 274.6 °C and a LogP of 2.39, this compound provides a highly lipophilic, sterically hindered building block for industrial and pharmaceutical applications[1]. Unlike simpler straight-chain amides, its branched architecture disrupts tight intermolecular hydrogen bonding, enhancing its solubility in non-polar solvents and making it a critical component in advanced formulations, such as thixotropic agents in solder pastes and a precursor for highly selective solvent extractants [2].

Substituting 2-ethylhexanamide with its straight-chain isomer, octanamide, or its precursor, 2-ethylhexanoic acid, fundamentally alters processability and product performance. The alpha-ethyl branch introduces significant steric hindrance around the carbonyl group, which modifies coordination kinetics in metal extraction and disrupts the highly ordered crystal lattice typical of linear amides [1]. Consequently, replacing it with octanamide leads to different solubility thresholds and altered thixotropic stability in paste formulations. Furthermore, attempting to substitute it with 2-ethylhexanoic acid in synthetic workflows requires additional amidation steps utilizing coupling agents (e.g., HBTU) or harsh chlorination, increasing both cycle time and impurity profiles [2].

Rheological Control and Phase Separation Suppression in Formulations

In advanced flux formulations, the integration of branched aliphatic amides like 2-ethylhexanamide acts as a superior monoamide-based thixotropic agent. When formulated at a 15–25 wt% concentration with a specific coumarin-to-amide ratio (0.4 to 8.0), 2-ethylhexanamide achieves 'Good' separation suppression and target residue rates, whereas baseline formulations lacking branched amides suffer from 'Poor' phase stability [1].

Evidence DimensionPhase separation suppression
Target Compound Data15-25 wt% 2-Ethylhexanamide formulation
Comparator Or BaselineUnoptimized baseline flux
Quantified DifferenceAchieves 'Good' comprehensive stability rating vs 'Poor' separation in baselines
ConditionsSolder paste flux stability testing

Ensures long-term shelf-life and consistent printability in industrial solder pastes, directly reducing material waste.

Steric Hindrance for Tunable Metal Extraction

The alpha-ethyl branch in 2-ethylhexanamide derivatives significantly influences metal coordination compared to straight-chain analogs. In temperature swing extraction studies from nitric acid mediums, branched monoamides exhibit altered distribution ratios and distinct separation factors for metals like Ce(IV) and U(VI) because the steric bulk hinders stable complex formation compared to straight-chain octanamide derivatives [1].

Evidence DimensionMetal complexation stability
Target Compound DataAlpha-branched amides (2-ethylhexyl derivatives)
Comparator Or BaselineStraight-chain amides (octyl derivatives)
Quantified DifferenceLower absolute recovery but highly differentiated separation factors due to steric bulk
ConditionsSolvent extraction / Temperature swing extraction in nitric acid

Allows hydrometallurgical facilities to precisely tune extraction selectivity and prevent third-phase formation during nuclear reprocessing.

Synthesis Efficiency in API Manufacturing

Procuring pre-formed 2-ethylhexanamide bypasses the need for in situ amidation of 2-ethylhexanoic acid. Standard parallel synthesis protocols require equimolar amounts of coupling agents (e.g., HBTU and DIEA) and a 10-15 minute pre-activation phase to convert the acid to an active ester before amidation can occur [1]. Utilizing the pre-formed amide eliminates these reagent costs and reduces the generation of coupling byproducts.

Evidence DimensionCoupling reagent requirement
Target Compound DataPre-formed 2-Ethylhexanamide
Comparator Or Baseline2-Ethylhexanoic acid + HBTU/DIEA
Quantified DifferenceEliminates 1.0 equivalent of HBTU/DIEA and associated activation time
ConditionsSolution-phase synthesis of lipophilic amides

Streamlines manufacturing workflows for antiepileptic and antimicrobial agents, directly lowering raw material costs.

Enhanced Lipophilicity and Organic Processability

2-Ethylhexanamide demonstrates a calculated LogP of 2.39, indicating substantial lipophilicity [1]. The presence of the alpha-ethyl group disrupts the highly ordered, hydrogen-bonded crystal lattice that typically causes straight-chain amides (like octanamide, MP ~105 °C) to be difficult to dissolve at room temperature. This structural disruption lowers the energy barrier for dissolution in non-polar industrial solvents.

Evidence DimensionHydrophobicity and crystal packing
Target Compound Data2-Ethylhexanamide (LogP 2.39, branched)
Comparator Or BaselineOctanamide (Straight-chain C8)
Quantified DifferenceDisrupted lattice packing leading to enhanced non-polar solubility
ConditionsStandard physicochemical property evaluation

Reduces the need for heated mixing tanks during the formulation of non-polar industrial additives and lubricants.

Thixotropic Agent in Advanced Solder Pastes

Directly leveraging its ability to suppress phase separation, 2-ethylhexanamide is highly effective as a monoamide-based thixotropic additive in flux formulations. It ensures long-term stability and consistent rheology, outperforming unoptimized baselines [1].

Precursor for Hydrometallurgical Extractants

Due to the steric hindrance provided by its alpha-ethyl branch, this compound is an ideal starting material for synthesizing branched N,N-dialkyl amides used in the selective solvent extraction of actinides and lanthanides from nitric acid mediums[2].

Building Block for Lipophilic APIs

In pharmaceutical process chemistry, pre-formed 2-ethylhexanamide serves as a direct, cost-effective precursor for synthesizing branched pharmacophores, eliminating the need for expensive coupling agents like HBTU required when starting from 2-ethylhexanoic acid [3].

XLogP3

2

Other CAS

4164-92-5

Dates

Last modified: 08-15-2023

Explore Compound Types